3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid
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Overview
Description
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid is a compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties . The triazolopyrazine scaffold is a key pharmacophore in various drug discovery programs due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl trifluoroacetate with hydrazine hydrate to form trifluoroacetohydrazide, which is then cyclized with appropriate reagents to form the triazolopyrazine core . The azetidine moiety is introduced through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate . The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazolopyrazine derivatives with reduced functional groups .
Scientific Research Applications
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antibacterial, antifungal, and antimalarial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A triazolopyrazine derivative used as an antidiabetic agent.
Simmiparib: Another triazolopyrazine derivative with potential anticancer properties.
CPL2009-0031: A compound with similar structural features and biological activities.
Uniqueness
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine is unique due to its specific combination of the triazolopyrazine core and the azetidine moiety, which imparts distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H10F3N5O2 |
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Molecular Weight |
289.21 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9N5.C2HF3O2/c1-2-13-7(5-9-1)11-12-8(13)6-3-10-4-6;3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;(H,6,7) |
InChI Key |
FSCJMPNWMKLTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NN=C3N2C=CN=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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